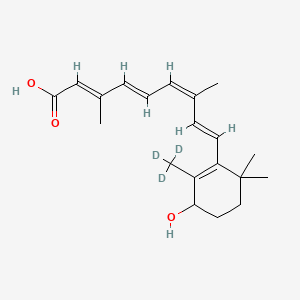
4-Hydroxy-9-cis-Retinoic acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-9-cis-Retinoic Acid-d3 is a deuterated form of 4-Hydroxy-9-cis-Retinoic Acid, a metabolite of 9-cis-Retinoic Acid. This compound is part of the retinoid family, which are derivatives of vitamin A and play crucial roles in various biological processes, including vision, growth, and cellular differentiation . The deuterated form is often used in scientific research to study metabolic pathways and mechanisms of action due to its stability and traceability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-9-cis-Retinoic Acid-d3 typically involves the isomerization of all-trans-retinoic acid to 9-cis-retinoic acid, followed by hydroxylation at the 4-position. The deuterium atoms are introduced through specific deuterated reagents during the synthesis .
Industrial Production Methods: Industrial production of retinoids, including this compound, often employs microbial metabolic engineering. For instance, engineered Escherichia coli can be used to produce retinoids by expressing exogenous enzymes and utilizing a two-phase culture system to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-9-cis-Retinoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to more polar metabolites such as 4-oxo-retinoic acids.
Reduction: Formation of retinol derivatives.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve nucleophilic reagents under acidic or basic environments.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of retinoic acids, such as 4-oxo-retinoic acid and retinol.
Aplicaciones Científicas De Investigación
4-Hydroxy-9-cis-Retinoic Acid-d3 has a wide range of applications in scientific research:
Mecanismo De Acción
4-Hydroxy-9-cis-Retinoic Acid-d3 exerts its effects by binding to and activating retinoid receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors function as transcription factors that regulate gene expression involved in cellular differentiation and proliferation . The activation of these receptors leads to the modulation of various signaling pathways, influencing processes such as cell growth and apoptosis .
Comparación Con Compuestos Similares
9-cis-Retinoic Acid: A naturally occurring isomer of retinoic acid with similar biological activity.
All-trans-Retinoic Acid: Another isomer with distinct receptor binding properties and therapeutic applications.
4-Oxo-Retinoic Acid: An oxidized derivative with different metabolic and signaling characteristics.
Uniqueness: 4-Hydroxy-9-cis-Retinoic Acid-d3 is unique due to its deuterated form, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .
Propiedades
Número CAS |
1346606-78-7 |
|---|---|
Fórmula molecular |
C20H28O3 |
Peso molecular |
319.459 |
Nombre IUPAC |
(2E,4E,6Z,8E)-9-[3-hydroxy-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+/i3D3 |
Clave InChI |
KGUMXGDKXYTTEY-YVCXFFPKSA-N |
SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















